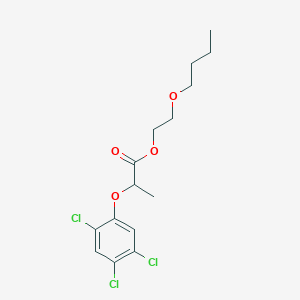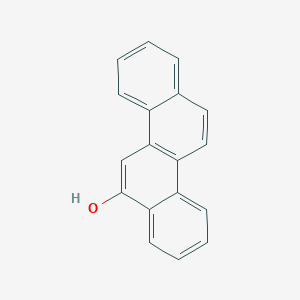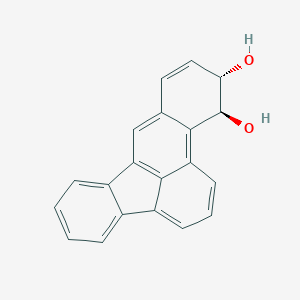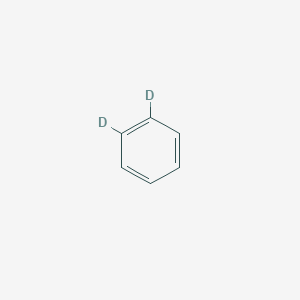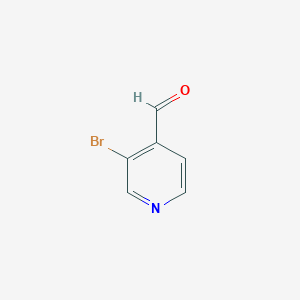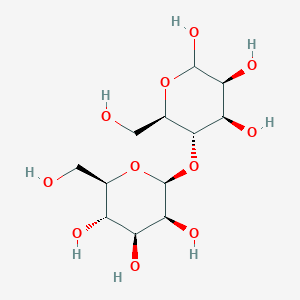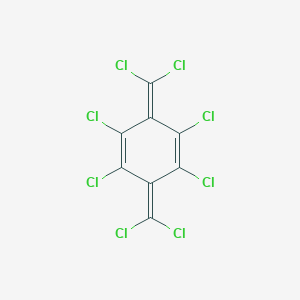
1,2,4,5-Tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene, commonly known as chlordane, is a synthetic organic compound that was widely used as a pesticide in the United States from the 1940s until the 1970s. Chlordane has been banned in many countries due to its harmful effects on human health and the environment. Despite its ban, chlordane is still found in soil, water, and food, which can lead to potential health risks.
Mechanism Of Action
Chlordane acts as a neurotoxin by disrupting the nervous system of insects and animals. It binds to the sodium channels in nerve cells, preventing the flow of sodium ions, which are essential for nerve impulses. This leads to paralysis and death of the target organism.
Biochemical And Physiological Effects
Chlordane has been linked to a variety of health effects, including cancer, reproductive and developmental toxicity, liver damage, and immune system dysfunction. It can also affect the endocrine system by disrupting hormonal balance.
Advantages And Limitations For Lab Experiments
Chlordane has been used in laboratory experiments to study its effects on various organisms and to develop methods for its detection and removal from the environment. However, the use of chlordane in laboratory experiments is limited due to its toxicity and potential health risks.
Future Directions
Future research should focus on developing effective methods for the detection and removal of chlordane from the environment. This includes the development of new technologies for soil and water remediation. Additionally, research should continue to investigate the long-term health effects of chlordane exposure and its potential impact on human health and the environment. Finally, efforts should be made to educate the public about the dangers of chlordane exposure and to encourage the use of safer alternatives.
Synthesis Methods
Chlordane is synthesized by the reaction of hexachlorocyclopentadiene with chlorine gas in the presence of a catalyst. The resulting product is then treated with aluminum chloride to obtain chlordane.
Scientific Research Applications
Chlordane has been extensively studied for its toxicological effects on human health and the environment. Research has shown that chlordane is a persistent organic pollutant that can accumulate in the food chain and cause long-term health effects in humans and animals.
properties
CAS RN |
16955-42-3 |
|---|---|
Product Name |
1,2,4,5-Tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene |
Molecular Formula |
C8Cl8 |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene |
InChI |
InChI=1S/C8Cl8/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16 |
InChI Key |
QKNVPMYQFBGXDN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(Cl)Cl)C(=C(C1=C(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1(=C(C(=C(Cl)Cl)C(=C(C1=C(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



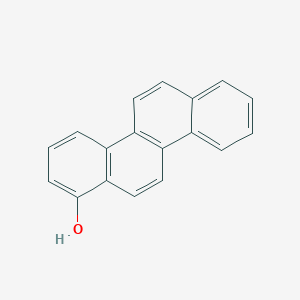
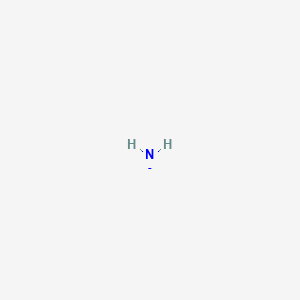
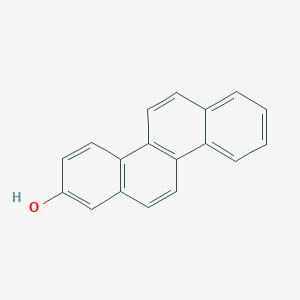
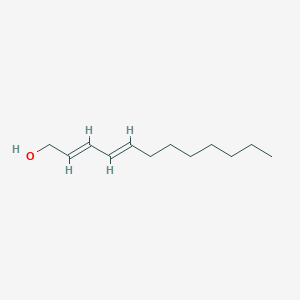
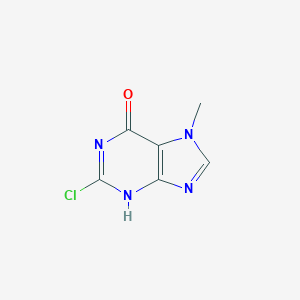
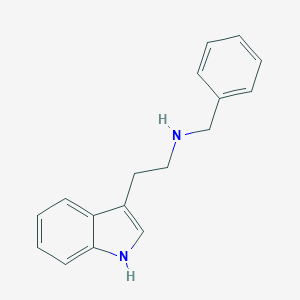
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
